Cas no 2248352-76-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate)

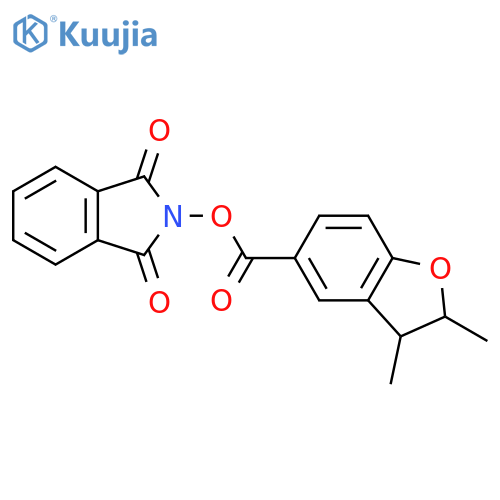

2248352-76-1 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate

- 2248352-76-1

- EN300-6526174

-

- インチ: 1S/C19H15NO5/c1-10-11(2)24-16-8-7-12(9-15(10)16)19(23)25-20-17(21)13-5-3-4-6-14(13)18(20)22/h3-11H,1-2H3

- InChIKey: HHKYJCFNJDNJDJ-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)=CC=2C(C)C1C

計算された属性

- せいみつぶんしりょう: 337.09502258g/mol

- どういたいしつりょう: 337.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 566

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6526174-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |

2248352-76-1 | 95.0% | 1.0g |

$928.0 | 2025-03-13 | |

| Enamine | EN300-6526174-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |

2248352-76-1 | 95.0% | 2.5g |

$1819.0 | 2025-03-13 | |

| Enamine | EN300-6526174-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |

2248352-76-1 | 95.0% | 10.0g |

$3992.0 | 2025-03-13 | |

| Enamine | EN300-6526174-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |

2248352-76-1 | 95.0% | 0.1g |

$817.0 | 2025-03-13 | |

| Enamine | EN300-6526174-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |

2248352-76-1 | 95.0% | 5.0g |

$2692.0 | 2025-03-13 | |

| Enamine | EN300-6526174-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |

2248352-76-1 | 95.0% | 0.05g |

$780.0 | 2025-03-13 | |

| Enamine | EN300-6526174-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |

2248352-76-1 | 95.0% | 0.25g |

$855.0 | 2025-03-13 | |

| Enamine | EN300-6526174-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate |

2248352-76-1 | 95.0% | 0.5g |

$891.0 | 2025-03-13 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

2248352-76-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量